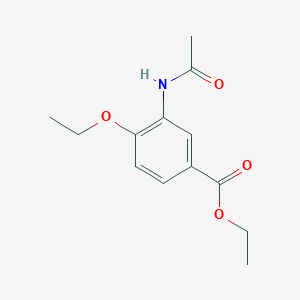![molecular formula C7H14N2Si B13803437 2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
2,3-Diaza-7-silaspiro[4.5]decane (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diaza-7-silaspiro[4.5]decane (9CI): is a chemical compound with the molecular formula C7H14N2Si. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) typically involves the reaction of a silicon-containing precursor with a nitrogen-containing reagent under controlled conditions. One common method involves the use of a silane compound and a diazomethane derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diaza-7-silaspiro[4.5]decane (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction may produce silane derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways .
Medicine: In medicine, 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,3-Diaza-7-silaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
2,3-Diaza-7-silaspiro[5.5]undecane: Larger spirocyclic structure with additional carbon atoms.
2,3-Diaza-7-silaspiro[3.5]octane: Smaller spirocyclic structure with fewer carbon atoms.
Uniqueness: 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is unique due to its specific ring size and the presence of both silicon and nitrogen atoms in its structure. This combination of elements and the spirocyclic arrangement confer unique chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H14N2Si |
|---|---|
Peso molecular |
154.28 g/mol |
InChI |
InChI=1S/C7H14N2Si/c1-2-7(6-10-3-1)4-8-9-5-7/h8-9H,1-6H2 |
Clave InChI |
SVGGGDHGXBWWON-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNNC2)C[Si]C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


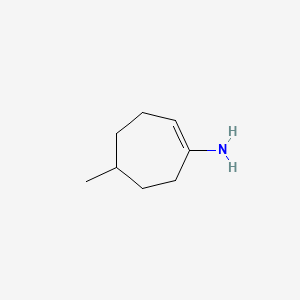

![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)
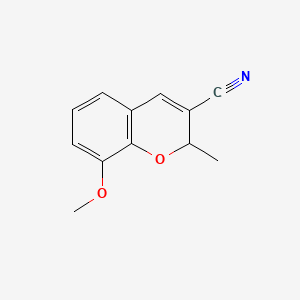
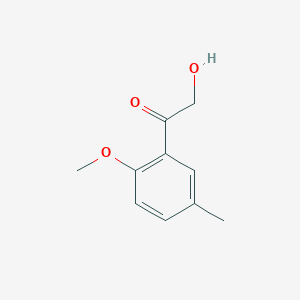

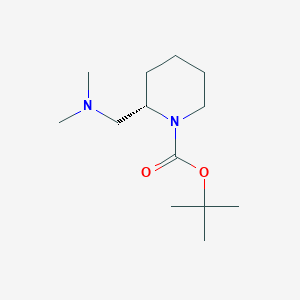
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
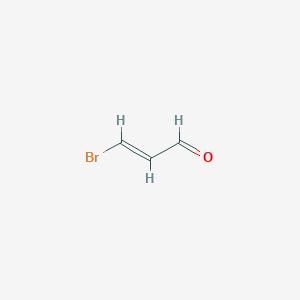
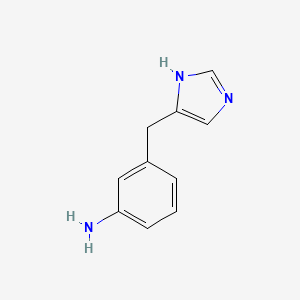
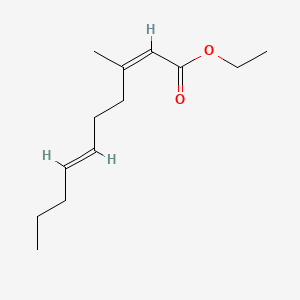
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
